molecular formula C12H16BrN3O2S B14165023 1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea CAS No. 316362-20-6

1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea

Cat. No.: B14165023
CAS No.: 316362-20-6
M. Wt: 346.25 g/mol
InChI Key: CKKOPZCHWBZUSQ-UHFFFAOYSA-N
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Description

1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea is an organic compound that features a brominated aromatic ring, an ethoxy group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea typically involves multiple steps. One common approach is the acylation of 3-bromo-4-ethoxyaniline with an appropriate acyl chloride to form an intermediate amide. This intermediate is then reacted with methyl isothiocyanate to yield the final thiourea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while substitution of the bromine atom can result in various substituted phenyl derivatives .

Scientific Research Applications

1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The brominated aromatic ring and thiourea moiety may play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea is unique due to the combination of its brominated aromatic ring, ethoxy group, and thiourea moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

CAS No.

316362-20-6

Molecular Formula

C12H16BrN3O2S

Molecular Weight

346.25 g/mol

IUPAC Name

1-[[2-(3-bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea

InChI

InChI=1S/C12H16BrN3O2S/c1-3-18-10-5-4-8(6-9(10)13)7-11(17)15-16-12(19)14-2/h4-6H,3,7H2,1-2H3,(H,15,17)(H2,14,16,19)

InChI Key

CKKOPZCHWBZUSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NC)Br

solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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